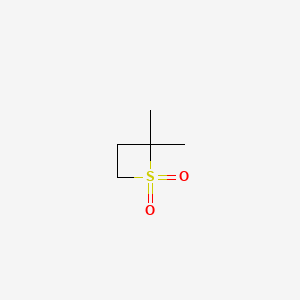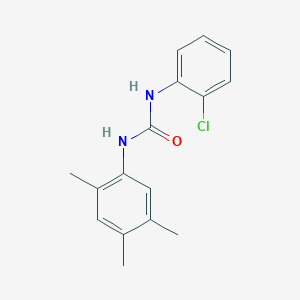
N-(2-chlorophenyl)-N'-(2,4,5-trimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorinated phenyl ring and a trimethyl-substituted phenyl ring, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea typically involves the reaction of 2-chloroaniline with 2,4,5-trimethylaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-N’-methylurea: A simpler urea derivative with different substituents.
N-(2-chlorophenyl)-N’-phenylurea: Similar structure but lacks the trimethyl substitution.
N-(2,4,5-trimethylphenyl)-N’-phenylurea: Similar structure but lacks the chlorinated phenyl ring.
Uniqueness
N-(2-chlorophenyl)-N’-(2,4,5-trimethylphenyl)urea is unique due to the presence of both a chlorinated phenyl ring and a trimethyl-substituted phenyl ring. These structural features may impart distinct chemical reactivity and biological activity compared to other urea derivatives.
Propriétés
Numéro CAS |
197513-52-3 |
|---|---|
Formule moléculaire |
C16H17ClN2O |
Poids moléculaire |
288.77 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-3-(2,4,5-trimethylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-10-8-12(3)15(9-11(10)2)19-16(20)18-14-7-5-4-6-13(14)17/h4-9H,1-3H3,(H2,18,19,20) |
Clé InChI |
YZFPSWOAVXKHDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)NC(=O)NC2=CC=CC=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


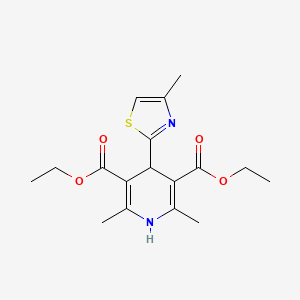



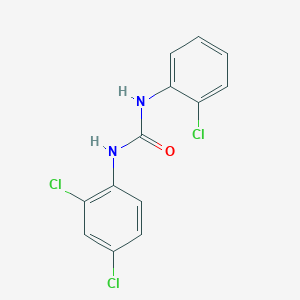
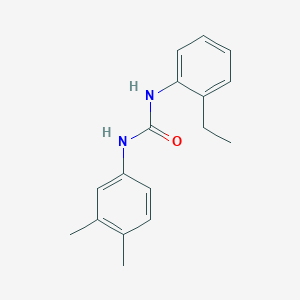

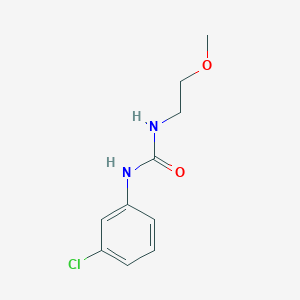
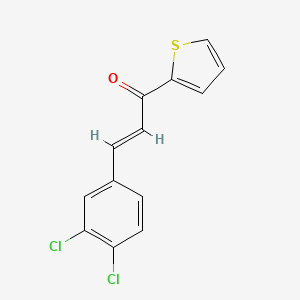
![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
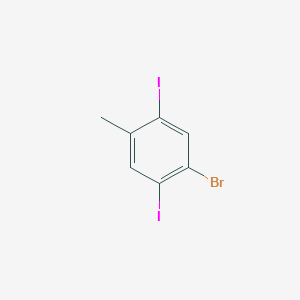
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
